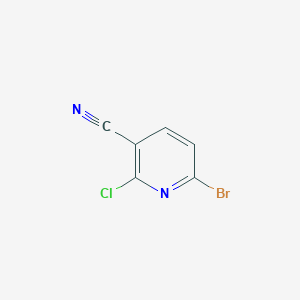

6-Bromo-2-chloronicotinonitrile

Description

Contextualization of Nicotinonitrile Derivatives in Synthetic Organic Chemistry

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are fundamental scaffolds in synthetic organic chemistry. ekb.eg The pyridine (B92270) ring is a common N-heteroaromatic structure found in numerous physiologically active compounds and natural products like nicotinic acid, nicotinamide, and vitamin B6, which are vital for metabolic processes. ekb.eg The presence of the cyano group in the 3-position provides a versatile handle for a variety of chemical transformations.

Extensive research has been dedicated to developing synthetic pathways for nicotinonitrile derivatives, leading to a wealth of knowledge about their biological and therapeutic properties. ekb.eg These compounds are key intermediates in the creation of more complex molecular architectures. chem-soc.si For instance, they serve as precursors for the synthesis of fused ring systems such as thieno[2,3-b]pyridines, which exhibit a range of biological activities. chem-soc.si The reactivity of the nicotinonitrile core allows for its incorporation into diverse molecular frameworks, leading to compounds with applications in various fields. researchgate.net

The versatility of nicotinonitriles is demonstrated by their presence in several commercial drugs, including bosutinib, milrinone, neratinib, and olprinone, highlighting their significance in medicinal chemistry. ekb.egresearchgate.net The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the properties of the resulting molecules, making nicotinonitrile derivatives a valuable class of compounds in the design and synthesis of new chemical entities. nih.govnih.gov

Significance of Halogenated Nicotinonitriles as Versatile Scaffolds

The introduction of halogen atoms onto the nicotinonitrile framework significantly enhances its utility as a versatile scaffold in synthetic chemistry. Halogenated pyridines, including nicotinonitriles, are important intermediates in the synthesis of a wide range of biologically active molecules. The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

This reactivity allows for the strategic introduction of diverse substituents onto the pyridine ring, enabling the construction of large and complex molecular libraries for drug discovery and materials science. The specific position and nature of the halogen atom (e.g., fluorine, chlorine, bromine) can influence the reactivity of the molecule and the biological activity of its derivatives. For example, the 2-chloro substituent in some nicotinonitriles is particularly accessible for metal-catalyzed cross-coupling reactions, making it a key position for functionalization.

The presence of halogens can also impart specific physical and biological properties to the final compounds. For instance, halogenated compounds often exhibit altered lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated nicotinonitriles particularly valuable starting materials for the development of new pharmaceuticals and agrochemicals.

Overview of the Research Landscape for 6-Bromo-2-chloronicotinonitrile and its Isomers

This compound is a specific example of a dihalogenated nicotinonitrile that serves as a valuable research chemical and building block. Its structure, featuring a bromine atom at the 6-position and a chlorine atom at the 2-position of the nicotinonitrile core, offers distinct reactive sites for sequential and selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine at the 6-position can participate in a variety of organometallic cross-coupling reactions.

The research landscape for this compound is primarily focused on its use as an intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. For example, it is a key intermediate in the synthesis of Palbociclib, an inhibitor of cyclin-dependent kinases 4 and 6 used in the treatment of breast cancer. chemicalbook.com

In addition to this compound, its isomers, where the bromine and chlorine atoms are located at different positions on the pyridine ring, are also of significant interest in chemical synthesis. Each isomer presents a unique reactivity profile, offering chemists a range of options for designing synthetic routes to target molecules. The differential reactivity of the C-Cl and C-Br bonds, as well as the electronic effects of their positions relative to the nitrile group and the ring nitrogen, allows for controlled, stepwise modifications of the scaffold.

The table below lists this compound and some of its isomers, highlighting their distinct structures which underpin their differential utility in synthetic chemistry.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1256833-80-3 | C₆H₂BrClN₂ |

| 5-Bromo-2-chloronicotinonitrile | 405224-23-9 | C₆H₂BrClN₂ |

| 6-Bromo-5-chloronicotinonitrile | 71702-01-7 | C₆H₂BrClN₂ |

| 4-Bromo-6-chloronicotinonitrile | 1354021-07-0 | C₆H₂BrClN₂ |

| 5-Bromo-6-chloronicotinonitrile | 71702-01-7 | C₆H₂BrClN₂ |

This array of isomers provides a powerful toolkit for chemists, enabling the synthesis of a diverse range of substituted pyridine derivatives for various research and development applications.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEHMQUALZXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674046 | |

| Record name | 6-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-79-1 | |

| Record name | 6-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1171919-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 6 Bromo 2 Chloronicotinonitrile

Nucleophilic Substitution Reactions at the Halogenated Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the 6-bromo-2-chloronicotinonitrile scaffold proceeds preferentially at the C-6 position, where the bromide ion serves as a better leaving group than the chloride ion.

The C-6 bromine atom can be selectively displaced by various nitrogen-based nucleophiles. Reactions with ammonia (B1221849), primary amines, or secondary amines typically require elevated temperatures and may be conducted under pressure in an autoclave to yield the corresponding 6-amino-2-chloronicotinonitrile (B3037677) derivatives. For instance, the reaction of a similar substrate, 2-chloro-3-cyano-6-methylpyridine, with aqueous ammonia occurs at 170°C in an autoclave. tue.nlstackexchange.com This process involves the nucleophilic attack of the amine at the C-6 position, leading to the formation of a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity.

Similarly, hydrazine (B178648) can act as a potent nucleophile, reacting at the C-6 position to furnish 2-chloro-6-hydrazinonicotinonitrile. These reactions provide a direct pathway to introduce nitrogen-containing functionalities, which are precursors for the synthesis of various heterocyclic systems.

Table 1: Representative Conditions for Nucleophilic Substitution with Amines This table presents plausible reaction conditions based on analogous transformations of similar halo-pyridines.

| Nucleophile | Solvent(s) | Catalyst/Base | Temperature | Product |

|---|---|---|---|---|

| Ammonia (aq.) | Water / Dioxane | None (Autoclave) | 150-180 °C | 6-Amino-2-chloronicotinonitrile |

| Hydrazine Hydrate | Ethanol / Water | None | Reflux | 2-Chloro-6-hydrazinonicotinonitrile |

| Morpholine | Dimethyl Sulfoxide (DMSO) | K2CO3 | 100-120 °C | 2-Chloro-6-morpholinonicotinonitrile |

| Aniline (B41778) | N-Methyl-2-pyrrolidone (NMP) | NaH / K3PO4 | 120-150 °C | 2-Chloro-6-(phenylamino)nicotinonitrile |

Beyond nitrogen nucleophiles, the C-6 bromine can be substituted by other nucleophilic species. Oxygen nucleophiles, such as sodium methoxide (B1231860), can be used to introduce alkoxy groups. The reaction of this compound with sodium methoxide in a solvent like methanol (B129727) or dimethylformamide (DMF) would yield 2-chloro-6-methoxynicotinonitrile. Copper catalysis can facilitate such reactions involving less reactive aryl bromides.

Sulfur nucleophiles, such as sodium thiophenoxide, can also selectively displace the bromide to form the corresponding 6-arylthio-2-chloronicotinonitrile. These substitutions broaden the synthetic utility of the starting material, allowing for the introduction of key structural motifs found in pharmaceuticals and agrochemicals.

Carbon-Carbon Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the pyridine ring, with high selectivity for the C-Br bond over the C-Cl bond.

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. For this compound, this reaction occurs with high regioselectivity at the C-6 position. The established reactivity order for palladium-catalyzed cross-couplings is C-I > C-Br > C-OTf >> C-Cl, ensuring that the C-Br bond undergoes oxidative addition to the Pd(0) catalyst preferentially.

This allows for the synthesis of a wide array of 6-aryl or 6-heteroaryl-substituted 2-chloronicotinonitriles. The reaction is typically carried out using a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand. A base, commonly sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table presents typical reaction conditions for the selective arylation at the C-6 position.

| Boronic Acid/Ester | Catalyst System | Base | Solvent System | Temperature | Product Example |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3-5 mol%) | Na₂CO₃ (2 M aq.) | Toluene / Ethanol | 80-100 °C | 2-Chloro-6-phenylnicotinonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O | 100 °C | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile |

| Thiophen-3-ylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | Toluene | 110 °C | 2-Chloro-6-(thiophen-3-yl)nicotinonitrile |

| Pyridine-4-boronic acid ester | PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%) | Cs₂CO₃ | DMF / H₂O | 90 °C | 2-Chloro-6-(pyridin-4-yl)nicotinonitrile |

Information regarding the cobalt-catalyzed cross-coupling of this compound with organometallic reagents is not available in the reviewed scientific literature. To maintain scientific accuracy, this section has been omitted.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be employed to functionalize this compound, again with high selectivity for the C-6 position.

A prominent example is the Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. Research on the closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, demonstrates successful Sonogashira coupling with a variety of terminal alkynes. Applying this method to this compound would provide a direct route to 6-alkynyl-2-chloronicotinonitriles, which are valuable intermediates for further synthesis. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner.

Table 3: Representative Conditions for Sonogashira Cross-Coupling This table presents typical reaction conditions for the selective alkynylation at the C-6 position based on analogous systems.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature | Product Example |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (10 mol%) | Triethylamine (TEA) | THF | 25-50 °C | 2-Chloro-6-(phenylethynyl)nicotinonitrile |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (10 mol%) | Diisopropylamine (DIPA) | Toluene | 60 °C | 2-Chloro-6-(hept-1-yn-1-yl)nicotinonitrile |

| 3,3-Dimethyl-1-butyne | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) + CuI (5 mol%) | Cs₂CO₃ | Acetonitrile (B52724) | 80 °C | 6-(3,3-Dimethylbut-1-yn-1-yl)-2-chloronicotinonitrile |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5 mol%) + CuI (5 mol%) | TEA | DMF | 25 °C | 2-Chloro-6-((trimethylsilyl)ethynyl)nicotinonitrile |

Annulation and Heterocyclic Ring Expansion Reactions

Annulation reactions involving this compound are crucial for the synthesis of complex heterocyclic structures. These reactions leverage the reactivity of the halogen substituents and the nitrile group to construct fused ring systems.

The synthesis of fused pyridine systems, such as pyrazolopyridines and naphthyridines, often utilizes the inherent reactivity of substituted pyridines. While direct examples starting from this compound are not extensively detailed in the provided search results, the synthesis of these fused systems from related halo- and amino-pyridines provides a clear indication of the potential reaction pathways.

For instance, the synthesis of pyrazolopyridines can be achieved through the reaction of aminopyrazoles with various reagents. One method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid to yield 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids. asianpubs.org This highlights a strategy where a suitably functionalized pyridine precursor, potentially derived from this compound, could undergo cyclization to form the pyrazolopyridine core.

Naphthyridines , another class of fused pyridine systems, are diazanaphthalene compounds with six possible isomers. mdpi.com Their synthesis can be approached through various condensation reactions. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) through condensation with compounds like diethyl malonate. mdpi.com The presence of halogen atoms on the nicotinonitrile ring, as in this compound, offers handles for introducing the necessary amino or other functional groups to facilitate such cyclizations. The synthesis of 2,6-naphthyridine (B1209661) analogues has also been explored for their potential as selective FGFR4 inhibitors. nih.gov Furthermore, benzo[b] asianpubs.orgresearchgate.netnaphthyridine derivatives have been synthesized and investigated for their potential as monoamine oxidase (MAO) inhibitors. nih.gov

| Fused System | General Synthetic Approach | Starting Material Example | Resulting Product Example |

| Pyrazolopyridines | Reaction of aminopyrazoles with aldehydes and pyruvic acid. asianpubs.org | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids asianpubs.org |

| Naphthyridines | Condensation of aminonicotinonitriles with active methylene (B1212753) compounds. mdpi.com | 4-Aminonicotinonitrile | 1,6-Naphthyridin-2(1H)-one derivatives mdpi.com |

| Benzo[b] asianpubs.orgresearchgate.netnaphthyridines | Reaction of anthranilic acids with 1-alkylpiperidine-4-ones. nih.gov | Anthranilic acids, 1-alkylpiperidine-4-ones | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] asianpubs.orgresearchgate.netnaphthyridines nih.gov |

The formation of triazole derivatives from precursors like this compound can be envisioned through "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which specifically produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org A ruthenium-catalyzed version (RuAAC) yields the 1,5-disubstituted regioisomer. organic-chemistry.org

To utilize this compound in a click reaction, it would first need to be converted to either an azide (B81097) or an alkyne derivative. The resulting functionalized nicotinonitrile could then react with a corresponding alkyne or azide partner to form the triazole ring. This approach offers a powerful tool for creating complex molecules with diverse functionalities. nih.govnih.gov The biocompatibility of some click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC) which avoids the use of a toxic copper catalyst, makes them suitable for biological applications.

Recent advancements have also explored the use of boronic acids to accelerate click-type reactions under ambient conditions without a catalyst. rsc.orgresearchgate.net This could provide an alternative route for the synthesis of triazole-containing nicotinonitrile derivatives.

| Reaction Type | Catalyst | Key Features | Product Regioselectivity |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency, mild aqueous conditions. organic-chemistry.org | 1,4-disubstituted 1,2,3-triazoles organic-chemistry.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | Complements CuAAC by providing the other regioisomer. organic-chemistry.org | 1,5-disubstituted 1,2,3-triazoles organic-chemistry.org |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | None (strain-promoted) | Biocompatible, no metal catalyst required. | 1,2,3-triazoles |

| Boronic Acid-Accelerated Condensation | Boronic acid | Ambient conditions, no catalyst needed. rsc.orgresearchgate.net | Dependent on reactants |

Functional Group Interconversions and Derivatization

The halogen atoms and the nitrile group of this compound are key sites for functional group interconversions and derivatization, enabling the synthesis of a wide array of novel compounds.

Alkylation reactions on nicotinonitrile scaffolds can occur at various positions, depending on the specific reactants and conditions. While direct alkylation of this compound is not explicitly described, related chemistries provide insights. For example, the regioselective alkylation of 6-bromo-2,4-dichloroquinazoline (B10380) has been reported, with the C(4)-Cl position being more electrophilic. researchgate.net This suggests that the chlorine at the 2-position of this compound would be a likely site for nucleophilic attack and subsequent alkylation.

The reaction of this compound with active methylene compounds like malononitrile (B47326) is a powerful method for carbon-carbon bond formation. nih.gov In a related reaction, 2,6-dichloro-4-methylnicotinonitrile (B1293653) reacts with malononitrile dimer regioselectively, with nucleophilic substitution occurring at the C6 position. researchgate.net This selectivity is attributed to the greater steric hindrance at the C2 position. researchgate.netresearchgate.net A similar regioselectivity would be expected for this compound, where the bromine at the 6-position would likely be displaced by the carbanion generated from the active methylene compound.

Monobromomalononitrile has also been explored as an efficient and regioselective monobrominating agent for active methylene compounds under mild conditions. rsc.org

| Reactant | Product Type | Key Observation |

| Malononitrile Dimer | Substituted nicotinonitrile | Regioselective substitution at the C6 position of 2,6-dichloro-4-methylnicotinonitrile. researchgate.net |

The two different halogen atoms in this compound allow for regioselective transformations. The relative reactivity of the chloro and bromo substituents can be exploited to selectively introduce different functional groups at the 2- and 6-positions. For instance, in the synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline, a related chloro-substituted heterocyclic compound undergoes nucleophilic substitution with sodium methoxide to replace the chlorine atom. google.com This suggests that the chlorine at the 2-position of this compound could be selectively replaced by nucleophiles under certain conditions, leaving the bromine at the 6-position intact for subsequent reactions. This differential reactivity is fundamental for the controlled, stepwise synthesis of complex, polysubstituted pyridine derivatives.

Research Applications of 6 Bromo 2 Chloronicotinonitrile and Its Functionalized Derivatives

A Key Intermediate for Chemical Innovation

The strategic placement of reactive functional groups on the 6-Bromo-2-chloronicotinonitrile scaffold makes it a highly valuable precursor in the synthesis of more intricate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing complex organic molecules. The differential reactivity of the chloro and bromo substituents allows for selective transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, the related compound, 6-bromo-2-chloronicotinic acid, is utilized in the construction of intricate molecules, highlighting the utility of this substitution pattern in facilitating the assembly of complex structures. The nitrile group can also be readily converted into other functional groups, such as amines or carboxylic acids, further expanding its synthetic potential. This versatility enables chemists to build upon the core structure in a controlled and stepwise manner, leading to the efficient synthesis of elaborate molecular targets.

A notable example of its application is in the synthesis of quinoline (B57606) derivatives. For instance, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) can be converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by reaction with sodium methoxide (B1231860) in methanol (B129727). google.com This demonstrates the utility of the 2-chloro substituent in facilitating nucleophilic substitution, a common strategy in the elaboration of complex molecules.

Construction of Novel Heterocyclic Frameworks for Diverse Applications

The reactivity of this compound makes it an ideal substrate for the construction of novel fused heterocyclic frameworks. These frameworks are often the core of molecules with significant biological or material science applications.

One important class of heterocycles that can be synthesized are thienopyridines. The synthesis of these compounds often involves the reaction of a substituted pyridine (B92270) with a sulfur-containing reagent. abertay.ac.uk The presence of the nitrile and chloro groups in this compound provides handles for cyclization reactions to form the thiophene (B33073) ring fused to the pyridine core. Thienopyridine derivatives are known to possess a range of biological activities, including acting as kinase inhibitors. researchgate.net

Another significant heterocyclic system derived from similar precursors is the pyrido[2,3-d]pyrimidine (B1209978) scaffold. These compounds are of great interest in medicinal chemistry due to their structural resemblance to DNA bases and their ability to act as ligands for various biological receptors. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by starting from a preformed pyrimidine (B1678525) ring and building the pyridine ring, or vice versa. For example, a common route involves the reaction of a substituted 2-aminopyridine (B139424) with a pyrimidine precursor. nih.gov The functional groups on this compound make it a suitable starting point for the elaboration into the necessary precursors for such cyclization reactions.

Furthermore, the synthesis of imidazo[1,2-a]pyridines, a scaffold found in several marketed drugs, can be achieved from 2-chloropyridine (B119429) derivatives. nih.govrsc.org This highlights the potential of this compound to serve as a precursor for this important class of heterocycles.

A Scaffold for a New Generation of Therapeutics

The nicotinonitrile core, and specifically its 6-bromo-2-chloro substituted derivative, has garnered significant attention in medicinal chemistry for its potential to be elaborated into a variety of biologically active compounds.

Development of Biologically Active Compounds Based on the Nicotinonitrile Scaffold

The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. researchgate.net Derivatives of nicotinonitrile have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The presence of the bromo and chloro substituents on this compound provides chemists with the tools to systematically modify the core structure and explore the structure-activity relationships of the resulting compounds. This allows for the fine-tuning of biological activity and the development of potent and selective therapeutic agents. For example, the bromine atom can participate in Suzuki coupling reactions to introduce a variety of aryl or heteroaryl groups, leading to a diverse library of compounds for biological screening.

Design and Synthesis of Potential Anticancer Agents (e.g., CALR Ligands)

A particularly promising area of research is the use of this compound derivatives in the development of novel anticancer agents. The pyrido[2,3-d]pyrimidine framework, accessible from nicotinonitrile precursors, is a key feature of several kinase inhibitors used in cancer therapy. nih.goved.ac.uk

Recent research has focused on the design and synthesis of pyrazolopyridine derivatives as novel ligands for calreticulin (B1178941) (CALR), a protein that is highly expressed in some tumors, including triple-negative breast cancer. nih.govnih.gov These ligands have been shown to induce calcium overload within cancer cells, leading to apoptosis (programmed cell death). nih.govnih.gov While the exact starting material in the cited studies is not explicitly this compound, the synthesized pyrazolopyridine core is structurally related. The synthesis of such scaffolds often involves the construction of the fused ring system from appropriately substituted pyridine precursors, highlighting the potential of this compound in this area. One leading compound from these studies, a pyrazolopyridine derivative, demonstrated a high binding affinity to CALR and potent antitumor activity. nih.gov

The general strategy of using substituted pyrimidines as kinase inhibitors is well-established. For example, a series of pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, which in turn reduces the levels of oncogenic MYC proteins. nih.gov The synthesis of these inhibitors often involves the coupling of a substituted pyrimidine with various side chains, a process where a versatile building block like this compound could be employed.

Investigation of Antimicrobial Activities against Bacterial Strains (e.g., S. aureus, E. coli, B. subtilis)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Heterocyclic compounds, including those derived from nicotinonitrile, are a rich source of potential new antibiotics.

Derivatives of thienopyrimidines, which can be synthesized from precursors related to this compound, have shown promising antimicrobial activity against a range of bacteria, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov For instance, certain substituted thienopyrimidine derivatives have demonstrated high activity against these strains, as well as Bacillus subtilis. nih.gov

Furthermore, studies on other bromo-substituted heterocyclic compounds have revealed significant antimicrobial properties. For example, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been synthesized and evaluated for their activity against Bacillus subtilis and Staphylococcus aureus. nih.gov Similarly, 6-bromoindolglyoxylamido derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and enhanced activity against Escherichia coli. nih.gov While not directly derived from this compound, these findings underscore the importance of the bromo-substitution in conferring antimicrobial properties to heterocyclic scaffolds.

Below is a table summarizing the antimicrobial activity of selected heterocyclic derivatives, illustrating the potential of such compounds in combating bacterial infections.

| Compound Class | Bacterial Strain | Activity |

| Substituted Thienopyrimidines | Staphylococcus aureus | Highly Active nih.gov |

| Substituted Thienopyrimidines | Escherichia coli | Highly Active nih.gov |

| Substituted Thienopyrimidines | Bacillus subtilis | Active nih.gov |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Staphylococcus aureus | Significant Activity nih.gov |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Significant Activity nih.gov |

| 6-Bromoindolglyoxylamido derivatives | Staphylococcus aureus | Intrinsic Activity nih.gov |

| 6-Bromoindolglyoxylamido derivatives | Escherichia coli | Enhanced Activity nih.gov |

Enzyme Inhibitor Research

The structural framework of this compound has proven to be a valuable scaffold for the development of potent and selective enzyme inhibitors, targeting a range of kinases and other enzymes implicated in various diseases.

Pim-1 Kinase: The Pim-1 kinase, a proto-oncogene, is a key regulator of cell survival and proliferation, and its overexpression is linked to several cancers, including Burkitt's lymphoma. nih.gov Researchers have investigated small molecule inhibitors targeting Pim-1 as a potential therapeutic strategy. nih.gov Studies have shown that pharmacological inhibitors of Pim-1 can effectively reduce the viability of cancer cell lines in a dose-dependent manner. nih.gov For instance, one study demonstrated that a Pim-1 inhibitor induced apoptosis in Burkitt's lymphoma cell lines by decreasing the phosphorylation of the pro-apoptotic protein BAD. nih.gov

EGFR, Carbonic Anhydrase, and JAKs: While direct research specifically detailing the use of this compound in developing inhibitors for Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrase (CA), and Janus Kinases (JAKs) is still emerging, the chemical nature of this compound makes it a highly plausible starting point for such investigations. The pyridine core is a common feature in many kinase inhibitors, and the bromo and chloro substituents provide handles for synthetic modifications to optimize binding affinity and selectivity for the active sites of these enzymes.

Modulation of Key Biological Pathways and Receptors

The versatility of this compound extends to the synthesis of molecules that can modulate the activity of crucial biological pathways and receptors.

Adenosine (B11128) Receptor: Adenosine receptors, a class of G protein-coupled receptors, are involved in numerous physiological processes, making them attractive drug targets. The structural motifs present in this compound can be elaborated to create novel ligands for these receptors. By modifying the substituents on the pyridine ring, researchers can fine-tune the selectivity and efficacy of these compounds for different adenosine receptor subtypes.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain sensation. nih.gov Research has focused on developing modulators of TRPV1 for analgesic purposes. nih.gov Studies on related compounds, such as gingerol analogues, have explored the structure-activity relationships for TRPV1 modulation, providing a roadmap for how derivatives of this compound could be designed to interact with this channel. nih.gov The core structure offers a template for creating either agonists, which can desensitize the channel, or antagonists, which block its activation. nih.gov

Role as Pharmaceutical Intermediates for Drug Synthesis

Due to its reactive nature, this compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mirtazapine (B1677164) and Niflumic Acid: While direct synthetic routes from this compound to the well-known antidepressant mirtazapine and the non-steroidal anti-inflammatory drug (NSAID) niflumic acid are not prominently documented in publicly available literature, the structural elements of this starting material are highly relevant. The pyridine core is a fundamental component of many pharmaceuticals. The bromo and chloro groups on the nicotinonitrile ring are excellent leaving groups for nucleophilic substitution reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities. These characteristics make it a plausible precursor for creating more complex heterocyclic systems found in various drugs.

| Potential Pharmaceutical Applications | Relevant Precursor Characteristics |

| Mirtazapine Synthesis | Pyridine core, sites for further annulation and functionalization. |

| Niflumic Acid Synthesis | Pyridine core, reactive sites for introducing the carboxylic acid and aniline (B41778) moieties. |

Applications in Agrochemical Research

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, and this compound provides a versatile entry point for creating new active ingredients.

The inherent reactivity of this compound allows for its incorporation into a variety of pesticidal and herbicidal molecules. The pyridine ring is a common toxophore in many commercial pesticides. By strategically modifying the substituents, chemists can design compounds with specific modes of action, targeting particular pests or weeds while minimizing off-target effects.

| Plant Growth Regulator Class | Potential Synthetic Connection |

| Auxins | The pyridine ring can be a core component of synthetic auxins. agronomyjournals.com |

| Cytokinins | The amino group that can be derived from the nitrile could be a key feature. |

| Gibberellin Modulators | The heterocyclic nature allows for the creation of complex molecules that can interact with gibberellin pathways. wur.nl |

Contributions to Materials Science Research

Synthesis of Advanced Materials and Coatings

The reactivity of the 2-chloro position on the pyridine ring of this compound makes it a valuable building block for creating more complex molecules through metal-catalyzed cross-coupling reactions. This reactivity is a key attribute in the synthesis of functional materials. While specific research detailing the direct use of this compound in the large-scale production of coatings is not extensively documented in publicly available literature, its classification under "Material Science" by chemical suppliers suggests its role as a precursor in the development of materials for various applications, including Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs).

The general strategy involves utilizing the bromo and chloro groups as handles to introduce other functional moieties. For instance, the chloro group can be substituted in nucleophilic aromatic substitution reactions, while the bromo group is often employed in cross-coupling reactions like the Suzuki or Stille couplings. These reactions enable the construction of larger, conjugated systems that are essential for advanced materials.

Exploration for Optical and Electrical Material Properties

The exploration of this compound derivatives has opened avenues for discovering materials with unique optical and electrical properties. The core structure of this compound can be systematically modified to fine-tune the electronic characteristics of the resulting materials, making them suitable for applications in organic electronics.

Derivatives of nicotinonitrile, the parent structure of this compound, are being investigated for their potential in organic electronics. These materials are integral to the development of components like OLEDs and organic photovoltaic cells. The introduction of different functional groups onto the nicotinonitrile scaffold allows for the manipulation of the material's energy levels (HOMO/LUMO), which in turn affects their light-emitting and charge-transporting properties.

Computational and Theoretical Investigations on 6 Bromo 2 Chloronicotinonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the physicochemical characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties. For halogenated pyridine (B92270) systems such as 6-bromo-2-chloronicotinonitrile, these calculations are crucial for elucidating the influence of multiple electron-withdrawing substituents on the aromatic ring's reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize molecular geometry and calculate various electronic properties. While specific DFT studies on this compound are not extensively available in the reviewed literature, analysis of related halogenated pyridines provides insight into its expected electronic characteristics. researchgate.netresearchgate.net

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key parameters. For instance, in a related compound, 2-chloro-5-bromopyridine, theoretical calculations have been used to determine optimized structural parameters and vibrational frequencies, which show good agreement with experimental data. researchgate.net The presence of electron-withdrawing groups like bromine, chlorine, and nitrile on the pyridine ring is expected to significantly lower the energy of the molecular orbitals, influencing the molecule's reactivity and spectral properties. researchgate.net

Table 1: Predicted Electronic Properties of Halogenated Pyridine Systems (Illustrative)

| Property | Predicted Value/Trend | Significance |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing groups | Indicates reduced susceptibility to electrophilic attack |

| LUMO Energy | Significantly lowered | Indicates increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Modulated by substituents | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | Influenced by the vector sum of bond dipoles | Affects solubility and intermolecular interactions |

Note: This table is illustrative, based on general principles of DFT applied to similar compounds.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. chemicalbook.comic.ac.uk It provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs and two-center bonds. chemicalbook.com

For a molecule like this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the pyridine ring. This delocalization stabilizes the molecule. The analysis quantifies these interactions as second-order perturbation energies (E(2)), where a higher E(2) value indicates a stronger interaction. ic.ac.ukyoutube.com NBO calculations also provide natural atomic charges, which describe the electron distribution across the molecule. In substituted pyridines, the nitrogen atom typically carries a negative charge, and its magnitude is influenced by the electronic effects of the substituents. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Pyridine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-C) | High | Lone pair delocalization into the ring |

| LP (1) Br | π* (C-C) | Moderate | Halogen lone pair interaction with π-system |

| LP (1) Cl | π* (C-C) | Moderate | Halogen lone pair interaction with π-system |

Note: This table illustrates expected interactions. LP denotes a lone pair, and σ* and π* denote antibonding orbitals.

Principle Interacting Orbital (PIO) analysis is a method that simplifies the complex picture of molecular orbital interactions between two molecular fragments into a set of dominant, semi-localized interacting orbitals. researchgate.netnih.gov It helps visualize the key orbital interactions that govern chemical bonding and reactivity. nih.gov

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of small molecule inhibitors to their protein targets.

Molecular docking simulations are instrumental in predicting how this compound and its derivatives might bind to various biological targets.

Pim-1 Kinase: Studies on nicotinonitrile derivatives have identified them as promising inhibitors of Pim-1 kinase, an enzyme implicated in cancer. nih.gov Docking studies show that these compounds can fit into the ATP-binding pocket of Pim-1. frontiersin.org The pyridine nitrogen often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region, mimicking the interaction of the adenine (B156593) ring of ATP. nih.gov The substituents on the nicotinonitrile scaffold, such as the bromo and chloro groups, would occupy adjacent pockets, where they can form additional hydrophobic or halogen bonding interactions, thereby influencing binding affinity and selectivity. nih.govmdpi.com

Ribonucleotide Reductase (RR): RR is a key enzyme in DNA synthesis. nih.gov Inhibitors often target its active site. Structure-activity relationship studies of RR inhibitors containing pyridine moieties suggest that the nitrogen atom can form coordination complexes with metal ions in the active site. nih.gov Molecular docking of novel inhibitors has shown that binding affinities can be significant, with critical interactions involving hydrogen bonds with residues like Gly249 and Glu288 and π-π stacking with tyrosine residues. researchgate.netnih.govnih.gov A this compound scaffold could potentially position its halogen and nitrile groups to interact with specific pockets within the enzyme's active site.

Calreticulin (B1178941) (CALR): Calreticulin is a chaperone protein, and its N-glycan binding domain is a target for inhibiting its oncogenic function. nih.gov Docking studies have been used to identify small molecules that bind to this domain. nih.gov It is hypothesized that a molecule like this compound could interact with this site through a combination of hydrogen bonding (potentially involving the nitrile group or pyridine nitrogen) and hydrophobic interactions with the pocket's residues.

Table 3: Predicted Binding Affinities and Key Interactions of Nicotinonitrile Scaffolds with Target Enzymes (Illustrative)

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions |

|---|---|---|---|

| Pim-1 Kinase | -7.0 to -9.0 | Hinge Region (e.g., Glu121, Leu120) | Hydrogen Bonding, Hydrophobic Interactions |

| HCK | -6.5 to -8.5 | Hinge Region (e.g., Met341) | Hydrogen Bonding, Halogen Bonding |

| RR | -7.0 to -9.5 | Active Site (e.g., Tyr, Gly, Glu) | π-π Stacking, Hydrogen Bonding |

| CALR | -6.0 to -8.0 | N-glycan Binding Domain | Hydrophobic Interactions, H-Bonding |

Note: Binding affinities are illustrative and depend on the specific derivative and docking protocol used.

The biological activity of kinase inhibitors is often elucidated through the analysis of their binding modes in molecular docking studies. nih.gov

The primary assumed mode of action for a nicotinonitrile-based compound as a kinase inhibitor (e.g., against Pim-1 or HCK) is as an ATP-competitive inhibitor. nih.gov The docking poses typically show the pyridine core occupying the adenine-binding region of the ATP pocket. The nitrogen of the pyridine ring forms one or more hydrogen bonds with the backbone amide groups of the hinge region residues. This interaction is critical and anchors the inhibitor in the active site. acs.org

The substituents at the 2- and 6-positions (chloro and bromo groups) project into adjacent hydrophobic pockets. The specific nature and orientation of these substituents are key determinants of potency and selectivity. Halogen atoms can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can significantly enhance binding affinity. The nitrile group at the 3-position can also act as a hydrogen bond acceptor, further stabilizing the complex. By occupying the ATP-binding site, the inhibitor prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling pathways that contribute to cell proliferation and survival. acs.orgnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The strategic placement of halogen and nitrile functional groups on the pyridine ring of this compound is a key determinant of its chemical reactivity and potential biological activity. Structure-activity relationship (SAR) and structure-property relationship (SPR) analyses of this compound and its analogs focus on how these features influence its interactions with biological targets and its utility as a synthetic intermediate.

The core structure of this compound features a bromine atom at the 6-position, a chlorine atom at the 2-position, and a nitrile group at the 3-position. This specific arrangement confers distinct properties. The electron-withdrawing nature of the nitrile group and the halogen atoms significantly influences the electron distribution within the pyridine ring, making it susceptible to certain chemical transformations.

Investigations into the SAR of related nicotinonitrile compounds have shown that the type and position of substituents are critical for biological activity. For instance, in studies on 2-aminonicotinonitrile derivatives, it was found that substituents at the C-4 and C-6 positions tended to enhance biological effects, whereas modifications at the C-5 position often had a detrimental impact. researchgate.net Furthermore, general studies on pyridine derivatives have noted that the presence and location of halogen atoms can modulate antiproliferative activity. mdpi.com

The properties of this compound are also defined by the interplay of its substituents. The chlorine atom at the 2-position is particularly significant for its synthetic utility. This position is activated towards nucleophilic aromatic substitution, making the compound a valuable building block in the synthesis of more complex molecules through, for example, metal-catalyzed cross-coupling reactions.

A comparative analysis with its isomers highlights the importance of substituent placement on the compound's properties:

| Compound Name | CAS Number | Key Structural Differences | Impact on Properties |

| This compound | 1171919-79-1 | Chlorine at C2-position | The 2-chloro group enhances reactivity in nucleophilic aromatic substitution, making it a versatile intermediate for further functionalization. |

| 6-Bromo-5-chloronicotinonitrile | 71702-01-7 | Chlorine at C5-position | The shift in the chlorine atom's position alters the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological interactions. |

| 6-Bromo-5-fluoropicolinonitrile | 1416713-45-5 | Fluorine at C5, nitrile at C2 | The high electronegativity of fluorine can enhance binding affinity in drug discovery contexts, while its smaller size reduces steric hindrance, potentially improving metabolic stability. |

This comparative data underscores that even subtle changes in the halogen type or its location on the nicotinonitrile scaffold can lead to significant differences in chemical reactivity and potential biological profile, forming the basis of SPR and SAR studies in this chemical class.

Computational Predictions of Synthetic Accessibility

The evaluation of synthetic accessibility is a critical step in chemical research, determining the feasibility and efficiency of producing a target molecule. For this compound, while specific computational studies on its synthetic accessibility are not widely published, we can analyze its structure through the lens of established computational and retrosynthetic principles.

Computational tools for predicting synthetic accessibility typically analyze a molecule's structure and assign a "synthetic accessibility score." This score is often derived from a combination of factors, including molecular complexity, the number of stereocenters, and the presence of rare or difficult-to-form chemical bonds. Machine learning models, trained on large datasets of known reactions, can also predict the minimum number of synthetic steps required to produce a given molecule. These approaches help chemists prioritize synthetic targets and identify potential challenges in a synthetic route. researchgate.net

Retrosynthetic analysis is a complementary, knowledge-based approach where a target molecule is conceptually "broken down" into simpler, commercially available precursors. This process involves identifying key disconnections that correspond to reliable and high-yielding chemical reactions.

For this compound, a plausible retrosynthetic analysis would involve disconnections at the carbon-halogen or carbon-nitrile bonds. A common strategy for synthesizing substituted pyridines is to build the ring from acyclic precursors or to modify a pre-existing pyridine ring. Given the substitution pattern, a likely retrosynthetic approach would involve:

C-CN bond disconnection: This suggests the introduction of the nitrile group onto a pre-existing 6-bromo-2-chloropyridine scaffold. This can often be achieved through reactions like the Sandmeyer reaction (from a corresponding amine) or palladium-catalyzed cyanation.

C-Br and C-Cl bond disconnections: This would imply starting with a simpler nicotinonitrile and introducing the halogen atoms. Selective halogenation of pyridine rings can be challenging but is a well-established area of heterocyclic chemistry. The specific positioning would be directed by the existing functional groups on the ring.

A hypothetical retrosynthetic pathway might start from a more readily available substituted pyridine and introduce the required functional groups in a stepwise manner, carefully considering the directing effects of the substituents at each stage. The feasibility of each proposed step would be evaluated based on known chemical reactions and potential competing side reactions. While a detailed computational prediction would provide a quantitative score, this qualitative retrosynthetic analysis provides a logical framework for planning its synthesis.

Advanced Characterization Methodologies for 6 Bromo 2 Chloronicotinonitrile Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular structure, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of atoms within a molecule can be determined.

For 6-Bromo-2-chloronicotinonitrile, ¹H NMR spectroscopy is used to identify the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrile substituents. Typically, aromatic protons in such electron-deficient rings resonate at downfield chemical shifts. The splitting patterns of the signals, governed by spin-spin coupling, reveal the relative positions of the protons on the ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the nitrile carbon, will produce a distinct signal. The chemical shifts of the carbon atoms are also significantly affected by the attached halogens and the nitrile group. While specific spectral data for this compound is not publicly available, data from related compounds, such as 6-bromo-2-chloronicotinic acid and other substituted pyridines, can be used for comparative analysis to predict the expected chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Remarks |

| ¹H (Aromatic) | 7.5 - 8.5 | Downfield shift due to electron-withdrawing groups. |

| ¹³C (Aromatic) | 110 - 150 | Range typical for substituted pyridine rings. |

| ¹³C (Nitrile) | 115 - 125 | Characteristic chemical shift for nitrile carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. These absorption frequencies are characteristic of the types of bonds and functional groups.

In the IR spectrum of this compound, several key absorption bands are expected. The presence of the nitrile group (C≡N) is typically confirmed by a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Nitrile | C≡N stretch | 2240 - 2220 |

| Aromatic C-H | C-H stretch | > 3000 |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 |

| Chloroalkane | C-Cl stretch | 800 - 600 |

| Bromoalkane | C-Br stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₆H₂BrClN₂), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight with high precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. The monoisotopic mass of a related isomer, 5-bromo-2-chloronicotinonitrile, is 215.9090 g/mol , and a similar value is expected for the 6-bromo-2-chloro isomer. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the loss of specific fragments, such as the nitrile group or halogen atoms.

UV-Vis Spectrophotometry for Optical Quality and Properties

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The pyridine ring system in this compound, along with the nitrile and halogen substituents, constitutes a chromophoric system.

Diffraction Techniques for Solid-State Analysis

Diffraction techniques are essential for characterizing the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to assess its purity. When a powdered sample is irradiated with X-rays, the crystalline domains diffract the X-rays at specific angles, producing a unique diffraction pattern.

For this compound, which is expected to be a crystalline solid, PXRD can be used to confirm its crystalline nature and to check for the presence of any crystalline impurities or different polymorphic forms. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline structure of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the volatility and thermal stability of the specific derivative under investigation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis and purification of a wide array of organic compounds, including halogenated pyridines. researchgate.net The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For this compound derivatives, which possess moderate polarity, RP-HPLC offers excellent resolution and reproducibility.

A typical HPLC method for the analysis of a this compound derivative would employ a C18 stationary phase, which provides the necessary hydrophobicity for effective separation. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of the main compound from its impurities, which may have different polarities. Detection is commonly achieved using a UV detector, as the pyridine ring and nitrile group are chromophoric and absorb in the UV region. A developed HPLC method can be validated for linearity, precision, accuracy, and robustness to ensure its reliability for quality control purposes. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Assessment of a this compound Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

This table presents a representative HPLC method. Actual conditions may vary depending on the specific derivative and impurities.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound and its more volatile derivatives, GC can provide high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) for definitive peak identification. nih.gov

The choice of the GC column is critical, with moderately polar columns, such as those with a phenyl-substituted stationary phase, often providing good selectivity for halogenated aromatic compounds. The oven temperature program is optimized to ensure the separation of the target compound from any starting materials, by-products, or degradation products. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds. For certain derivatives, derivatization might be employed to increase volatility and improve chromatographic behavior. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of a this compound Derivative

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 m/z |

| Injection Mode | Split (10:1) |

This table outlines a general GC-MS method. Specific parameters may need to be optimized for different derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For newly synthesized derivatives of this compound, elemental analysis provides crucial evidence for the compound's empirical formula, thereby confirming its molecular identity and purity. mdpi.com The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified.

The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is a strong indicator of the compound's purity and correct elemental composition. For halogenated compounds, the percentages of bromine and chlorine can also be determined by specific analytical methods.

Table 3: Elemental Analysis Data for this compound (C₆H₂BrClN₂)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 33.14 | 33.21 |

| Hydrogen (H) | 0.93 | 0.95 |

| Nitrogen (N) | 12.88 | 12.81 |

| Bromine (Br) | 36.74 | - |

| Chlorine (Cl) | 16.30 | - |

Note: Halogen analysis is often performed separately. The presented "Found" values are illustrative and would be expected to be within ±0.4% of the theoretical values for a pure sample.

Q & A

Basic Research Question: What are the optimal synthetic routes for 6-Bromo-2-chloronicotinonitrile, and how can regioisomeric byproducts be minimized?

Methodological Answer:

The synthesis of this compound typically involves halogenation and functional group transformations. For bromination, N-bromosuccinimide (NBS) in acetonitrile is a mild and regioselective reagent, as demonstrated in pyridine derivatives . Chlorination at the 2-position can be achieved via electrophilic substitution using POCl₃ or thionyl chloride. To minimize regioisomers, reaction conditions (temperature, solvent polarity, and catalyst) must be tightly controlled. For example, low-temperature bromination (-10°C to 0°C) reduces side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates the target compound .

Basic Research Question: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable), mass spectrometry (MS) , and elemental analysis . For NMR, the bromine and chlorine substituents induce distinct deshielding patterns in aromatic protons (e.g., δ 8.4–8.6 ppm for pyridine protons adjacent to electron-withdrawing groups) . High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M-H]⁻) with isotopic signatures (²⁷⁹/²⁸¹ for Br and ³⁵/³⁷ for Cl). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Question: What strategies enable selective functionalization of this compound for applications in heterocyclic chemistry?

Methodological Answer:

The bromine and chlorine atoms are reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For Suzuki coupling, the bromine at the 6-position reacts preferentially due to lower steric hindrance compared to the 2-chloro group. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water enables aryl boronic acid coupling . The nitrile group can be hydrolyzed to carboxylic acids (H₂SO₄, reflux) or reduced to amines (LiAlH₄). Computational modeling (DFT) predicts reactivity trends, such as Fukui indices for electrophilic/nucleophilic sites .

Advanced Research Question: How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

Methodological Answer:

This compound is a key intermediate in kinase inhibitor synthesis. The pyridine core interacts with ATP-binding pockets, while halogen substituents enhance binding affinity and metabolic stability. For example, in JAK2 inhibitors, bromine at the 6-position improves selectivity via hydrophobic interactions. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents and testing enzymatic inhibition (IC₅₀ assays) . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding modes .

Basic Research Question: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Use fume hoods for handling due to potential dust formation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Question: How can computational chemistry optimize reaction pathways for this compound derivatives?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for halogenation or cross-coupling steps. Solvent effects are simulated using the polarizable continuum model (PCM). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, guiding functionalization. Machine learning (e.g., random forest models) predicts reaction yields based on descriptors like steric bulk and electronic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.